molecular formula C18H23N3O2 B6636613 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide

2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide

Cat. No. B6636613
M. Wt: 313.4 g/mol
InChI Key: SMXIPEHDAZMQQL-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide, also known as MPMP, is a chemical compound used in scientific research. This compound has gained significant attention due to its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves the inhibition of specific signaling pathways that are involved in cancer cell proliferation and survival. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets the PI3K/Akt/mTOR pathway, which is known to be upregulated in many types of cancer. By inhibiting this pathway, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has also been shown to inhibit the expression of several genes that are involved in cancer cell proliferation and survival. In vivo studies have demonstrated that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide inhibits tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in lab experiments is its high specificity for cancer cells. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. Additionally, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been shown to have low toxicity in animal models, making it a safe candidate for further research.
One of the main limitations of using 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide to cells in vitro and in vivo. Additionally, the mechanism of action of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. One area of research is the development of more efficient synthesis methods for 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. Another area of research is the identification of the specific signaling pathways that are targeted by 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide. This can help to identify potential biomarkers for the use of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in cancer therapy. Additionally, further research is needed to determine the optimal dosing and administration of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in animal models and clinical trials. Finally, the potential use of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide in combination with other anti-cancer drugs should be explored to determine its efficacy in combination therapy.
Conclusion
In conclusion, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention for its potential therapeutic properties in the treatment of cancer and other diseases. The synthesis method of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been optimized to yield high-quality 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide with high purity and yield. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide targets specific signaling pathways that are upregulated in cancer cells, making it a potential candidate for targeted therapy. While 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has several advantages for lab experiments, there are also limitations that need to be addressed. Further research is needed to determine the optimal dosing and administration of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide and to explore its potential use in combination therapy.

Synthesis Methods

The synthesis of 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide involves several steps, including the reaction of 2-methoxybenzylamine with 2-methyl-4-pyridinecarboxylic acid, followed by the reaction of the resulting intermediate with 2-methylpropylamine. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to yield high-quality 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide with high purity and yield.

Scientific Research Applications

2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide exhibits anti-cancer activity by inducing apoptosis in cancer cells. 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Additionally, 2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide has demonstrated anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13(2)11-21-18(22)14-8-9-19-17(10-14)20-12-15-6-4-5-7-16(15)23-3/h4-10,13H,11-12H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXIPEHDAZMQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=NC=C1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide

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